Zotarolimus - 221877-54-9

Zotarolimus

Catalog Number: EVT-340045
CAS Number: 221877-54-9
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotarolimus is a macrolide and a lactam.
Future Directions
  • Optimizing Zotarolimus-eluting stents: Future research will likely focus on further optimizing ZES design, including exploring novel polymer coatings and drug release profiles to improve long-term efficacy and minimize adverse events. [, , , , ]

  • Expanding Zotarolimus applications in cancer therapy: Continued research on the anti-cancer properties of Zotarolimus, both as a single agent and in combination with other therapies, is crucial. [, ] Investigating its efficacy in different cancer types and understanding its mechanism of action in specific tumor microenvironments are essential.

  • Developing novel drug delivery systems: Exploring the use of Zotarolimus in alternative drug delivery systems, such as nanoparticles or microspheres, for targeted and controlled drug release in various disease states, holds promise. []

  • Investigating potential synergistic combinations: Research on combining Zotarolimus with other drugs, particularly those targeting different signaling pathways involved in cell proliferation and survival, could lead to more effective therapeutic strategies. [, ]

Source and Classification

Zotarolimus is derived from natural sources through fermentation processes, specifically as a modification of rapamycin. It is categorized under the class of macrolide antibiotics and immunosuppressants. Its primary application is in cardiovascular medicine, particularly in drug-eluting stents that release zotarolimus to inhibit smooth muscle cell proliferation and inflammation in coronary arteries.

Synthesis Analysis

The synthesis of zotarolimus involves a strategic modification of the rapamycin molecule. Specifically, a tetrazole ring is substituted for the hydroxyl group at position 42 of rapamycin. This modification enhances the lipophilicity of the compound, which is crucial for its function in drug-eluting stents.

Synthesis Parameters

  • Starting Material: Rapamycin.
  • Modification: Substitution at position 42 with a tetrazole ring.
  • Purification: The compound undergoes purification processes to isolate the desired analog from fermentation products.

The synthesis pathway allows for high yields of zotarolimus while ensuring that its biological activity remains intact. This careful design minimizes unwanted cytotoxic effects while maintaining efficacy against neointimal hyperplasia.

Molecular Structure Analysis

Zotarolimus has a complex molecular structure characterized by its large size and specific functional groups that contribute to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula: C52_{52}H79_{79}N5_5O12_{12}
  • Molecular Weight: 966.227 g/mol

Structural Features

The molecular structure includes:

  • A macrolide backbone typical of sirolimus.
  • A tetrazole ring that replaces the hydroxyl group, enhancing lipophilicity.
  • Multiple methoxy groups that further influence solubility and interaction with biological membranes.

This structural configuration allows zotarolimus to effectively penetrate cell membranes and exert its pharmacological effects.

Chemical Reactions Analysis

Zotarolimus participates in various chemical reactions, primarily involving interactions with biological targets rather than traditional organic reactions.

Key Reactions

  1. Binding to FK506 Binding Protein (FKBP-12): Zotarolimus forms a complex with FKBP-12, similar to rapamycin, which is crucial for its mechanism of action.
  2. Inhibition of mTOR Pathway: The zotarolimus-FKBP-12 complex inhibits the mammalian target of rapamycin (mTOR), blocking downstream signaling pathways involved in cell proliferation.

These reactions are pivotal for zotarolimus's role in reducing neointimal hyperplasia following stent implantation.

Mechanism of Action

Zotarolimus exerts its therapeutic effects primarily through the inhibition of smooth muscle cell proliferation and inflammation within coronary arteries.

Mechanism Details

  1. Complex Formation: Zotarolimus binds to FKBP-12, forming a complex that subsequently binds mTOR.
  2. Inhibition of Cell Cycle Progression: This binding inhibits phosphorylation events necessary for cell cycle progression, particularly at the G1 phase, effectively halting smooth muscle cell proliferation.
  3. Reduction of Inflammation: By modulating immune responses, zotarolimus also reduces inflammatory processes associated with vascular injury.

These mechanisms collectively contribute to the efficacy of zotarolimus in preventing restenosis after percutaneous coronary interventions.

Physical and Chemical Properties Analysis

Zotarolimus possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic application.

Key Properties

These properties are advantageous for its application in drug-eluting stents, allowing for controlled release and sustained therapeutic levels.

Applications

Zotarolimus is primarily applied in cardiovascular medicine through drug-eluting stents designed to prevent restenosis after angioplasty procedures.

Clinical Applications

  1. Drug-Eluting Stents: Used extensively in devices such as the Endeavor Resolute® stent system, zotarolimus effectively reduces rates of restenosis by inhibiting smooth muscle cell proliferation.
  2. Clinical Trials: Various studies have demonstrated its efficacy compared to other drug-eluting agents like sirolimus and paclitaxel, showing favorable outcomes in terms of major adverse cardiac events.

Zotarolimus continues to be a subject of research aimed at improving cardiovascular interventions and enhancing patient outcomes post-stenting procedures.

Molecular Mechanisms of Action

Mammalian Target of Rapamycin Inhibition Pathways in Cellular Proliferation

Zotarolimus, a semi-synthetic analog of sirolimus (rapamycin), exerts potent cytostatic effects primarily through selective inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This macrolide compound binds to the FK506-binding protein 12 (FKBP-12), forming a complex that specifically targets the mTOR complex 1 (mTORC1). mTORC1 serves as a central regulator of cellular metabolism, protein synthesis, and proliferation by phosphorylating key downstream effectors such as ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [7]. Inhibition of these phosphorylation events prevents the G1-to-S phase transition in the cell cycle, leading to cell cycle arrest in smooth muscle cells, endothelial cells, and inflammatory cells [6].

Preclinical studies demonstrate that zotarolimus significantly reduces phosphorylation of S6K, confirming effective suppression of mTORC1 activity at concentrations achievable via local stent-based delivery. This inhibition occurs without affecting mTOR complex 2 (mTORC2)-mediated Akt phosphorylation, preserving essential survival signals in vascular endothelial cells [6] [9]. The specificity for mTORC1 underlies zotarolimus’s therapeutic window, allowing targeted suppression of pathological hyperproliferation while minimizing broad cytotoxic effects.

Table 1: Key mTOR Pathway Components Targeted by Zotarolimus

Target ComplexDownstream EffectorsBiological FunctionEffect of Inhibition
mTORC1S6K, 4E-BP1Protein synthesis, cell cycle progressionG1 arrest, reduced proliferation
mTORC1Hypoxia-inducible factor 1-alphaGlycolysis, angiogenesisReduced metabolic adaptation
mTORC1Autophagy regulatorsCellular clearanceImpaired autophagy flux (context-dependent)

Immunophilin Binding Dynamics (FK506-Binding Protein 12 Interactions)

The formation of the zotarolimus-FK506-binding protein 12 complex constitutes the initial molecular event enabling its mTOR inhibitory activity. FK506-binding proteins belong to a conserved family of immunophilins characterized by peptidyl-prolyl cis-trans isomerase (PPIase) activity and diverse cellular functions. Structural analyses reveal that zotarolimus binds with high affinity to the FK1 domain of FK506-binding protein 12, inducing a conformational change that creates a composite surface capable of docking onto the FKBP12-rapamycin binding domain of mTOR [3]. This ternary complex sterically hinders substrate access to the mTORC1 catalytic site.

The binding affinity and specificity of zotarolimus for FK506-binding protein 12 are critical determinants of its potency. Comparative molecular docking simulations indicate that zotarolimus exhibits optimized binding kinetics relative to earlier rapalogs, contributing to its efficacy at lower systemic exposures when delivered from stent coatings [3] [9]. Notably, FK506-binding protein 12 expression levels vary across cell types, partially explaining differential cellular responses to zotarolimus. Smooth muscle cells exhibit higher sensitivity partly due to robust FK506-binding protein 12 expression, facilitating efficient complex formation and mTOR inhibition [6].

Cytostatic Effects on Smooth Muscle Cells versus Endothelial Cells

A pivotal therapeutic attribute of zotarolimus is its differential cytostatic impact on vascular smooth muscle cells versus endothelial cells. In vitro studies using human aortic smooth muscle cells demonstrate that zotarolimus (10–100 nM) reduces proliferation by 70–90% by inducing sustained G1-phase arrest. This effect is mediated via comprehensive suppression of mTORC1-dependent cyclin D1 expression and retinoblastoma protein phosphorylation, preventing E2F transcription factor release and S-phase entry [6] [8].

Conversely, endothelial cells exhibit partial resistance to zotarolimus-induced cytostasis. At equivalent concentrations, human umbilical vein endothelial cells experience only 30–50% reduction in proliferation. This differential sensitivity arises from multiple factors:

  • Akt Pathway Preservation: Endothelial cells exhibit greater dependence on mTORC2-mediated Akt activation for survival signals, which remains unperturbed by zotarolimus-FK506-binding protein 12 [9].
  • Autophagy Activation: Endothelial cells upregulate protective autophagy more robustly than smooth muscle cells under mTORC1 inhibition, mitigating metabolic stress [2].
  • AMPK Compensatory Signaling: Exposure to zotarolimus activates AMP-activated protein kinase in endothelial cells, promoting metabolic adaptation and maintaining cellular energy homeostasis. This pathway is less effectively engaged in smooth muscle cells [2].

This selective cytotoxicity profile is therapeutically advantageous, as it potently inhibits pathological smooth muscle cell migration and proliferation underlying in-stent restenosis while permitting endothelial recovery—critical for re-establishing an antithrombotic lumen surface [8] [9].

Modulation of Neointimal Hyperplasia in Vascular Remodeling

Zotarolimus’s primary clinical application involves suppressing neointimal hyperplasia following vascular interventions. Neointimal hyperplasia—characterized by excessive smooth muscle cell migration, extracellular matrix deposition, and lumen narrowing—represents a maladaptive response to arterial injury during stent deployment.

Preclinical models substantiate zotarolimus’s efficacy in mitigating this process. In porcine coronary arteries, zotarolimus-eluting stents (10 µg/mm stent length) reduced neointimal area by 39% (1.69 ± 0.55 mm² versus 2.78 ± 1.07 mm² in controls) and decreased percent area stenosis by 37% (22.4% ± 8.6% versus 35.7% ± 13%) at 28 days post-implantation [6]. Histological analyses confirmed attenuated inflammatory infiltration and smooth muscle cell proliferation within the neointima, without impairing endothelial monolayer formation or causing significant vessel toxicity.

Beyond direct cytostatic effects, zotarolimus modulates vascular remodeling through:

  • Anti-Inflammatory Actions: Reducing interleukin-6 and tumor necrosis factor-alpha secretion from macrophages and vascular cells, diminishing leukocyte recruitment [2] [10].
  • Extracellular Matrix Modulation: Downregulating transforming growth factor-beta-induced collagen synthesis and metalloproteinase expression in myofibroblasts, limiting fibrotic encapsulation [2].
  • Functional Restoration in Bioadaptors: In novel uncaging stents like the DynamX Bioadaptor (featuring zotarolimus), intravascular imaging at 30–36 months demonstrates significant scaffold area expansion (3.9–10.3%) attributable to restored vessel pulsatility and adaptive positive remodeling—effects unattainable with rigid permanent stents [5].

Table 2: Experimental Evidence for Zotarolimus-Mediated Neointimal Suppression

Model SystemKey Parameters AssessedResults with ZotarolimusReference
Porcine coronary arteries (28 days)Neointimal area, % stenosis39% reduction in neointima; 37% reduction in stenosis [6]
Rabbit trabeculectomy modelMyofibroblast differentiation, fibrosis68.3% reduction in α-SMA+ cells [2]
Human Bioadaptor implants (36 months)Scaffold cross-sectional area10.3% increase (P < 0.001) [5]

These multimodal mechanisms position zotarolimus as a cornerstone agent in modern drug-eluting stent platforms, effectively balancing anti-restenotic potency with physiological remodeling promotion. Second-generation zotarolimus-eluting stents (e.g., Resolute Onyx) leverage these properties through optimized polymer coatings for sustained elution, enhancing long-term vascular patency [1] [9].

Properties

CAS Number

221877-54-9

Product Name

Zotarolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Synonyms

Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.